molecular formula C15H19NOS B2809644 (2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 544663-12-9

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2809644
M. Wt: 261.38
InChI Key: ZSNFZTRKKHBCTN-CMDGGOBGSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.



Synthesis Analysis

This involves looking at how the compound can be synthesized from available starting materials. It may involve multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

This involves analyzing the structure of the compound in terms of bond lengths, bond angles, and torsional angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be measured, such as UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Synthesis and Biological Activity

Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed activity against a range of pathogenic bacteria and yeast, with some exhibiting comparable activity to standard antibiotics and antifungal drugs (Altundas et al., 2010). Additionally, the electrophilic intramolecular cyclization of certain derivatives has led to the creation of complex molecules with potential biological applications (Danilyuk et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, providing insights into their molecular conformation and stabilization mechanisms through hydrogen bonding and π-π stacking interactions. Such structural information is crucial for understanding the reactivity and potential applications of these compounds in materials science and pharmaceuticals (Kumar et al., 2016).

Material Science Applications

Thiophene derivatives are of significant interest in material science due to their electronic properties. They are utilized in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting their versatility and importance in advancing technology (Nagaraju et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Some derivatives have been synthesized and screened for anti-inflammatory, analgesic, and antimicrobial activities, showing promising results in these areas. Such studies contribute to the development of new therapeutic agents (Ashalatha et al., 2009).

Enaminone Complexes

The synthesis of enaminones derived from thiophene and their metal chelates has been explored. These compounds have been tested for bioactivity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Jeragh & Elassar, 2015).

Safety And Hazards

This involves looking at the compound’s Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal. It also includes understanding the compound’s toxicity, flammability, and reactivity.


Future Directions

This involves predicting or proposing future research directions. For example, if the compound has interesting biological activity, future work could involve studying its mode of action or developing analogs with improved activity.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound like “(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide”, you may need to conduct original research or contact experts in the field.


properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNFZTRKKHBCTN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

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